molecular formula C9H7FN2 B11921057 2-Fluoro-3-methylquinoxaline

2-Fluoro-3-methylquinoxaline

Cat. No.: B11921057
M. Wt: 162.16 g/mol
InChI Key: QZOFHGRCSSJICR-UHFFFAOYSA-N
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Description

2-Fluoro-3-methylquinoxaline is a fluorinated derivative of quinoxaline, a nitrogen-containing heterocyclic compound. Quinoxalines are known for their diverse pharmacological properties, including antibacterial, antifungal, and antiviral activities .

Preparation Methods

The synthesis of 2-Fluoro-3-methylquinoxaline involves several synthetic routes. One common method is the cyclization of appropriate precursors under specific conditions. For instance, the reaction between 2-fluoroaniline and 1,2-dicarbonyl compounds can yield this compound . Industrial production methods often focus on optimizing reaction conditions to increase yield and reduce costs. Green chemistry approaches, such as solvent-free reactions and the use of recyclable catalysts, are also being explored .

Chemical Reactions Analysis

2-Fluoro-3-methylquinoxaline undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinoxaline N-oxides, while reduction can yield dihydroquinoxalines .

Scientific Research Applications

2-Fluoro-3-methylquinoxaline has a wide range of scientific research applications:

Comparison with Similar Compounds

2-Fluoro-3-methylquinoxaline can be compared with other fluorinated quinoxalines and quinolines. Similar compounds include:

What sets this compound apart is its unique combination of a fluorine atom and a methyl group, which enhances its biological activity and chemical stability .

Biological Activity

2-Fluoro-3-methylquinoxaline is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of its biological activity, including detailed research findings, case studies, and data tables.

Chemical Structure and Properties

This compound is characterized by its fused benzene and pyrazine ring structure, with a fluorine atom at the second position and a methyl group at the third position. This unique arrangement influences its chemical reactivity and biological interactions.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. For instance, it has been shown to inhibit various cancer cell lines, with specific cytotoxic effects noted against MCF-7 (breast cancer) and HepG2 (liver cancer) cells. The structure-activity relationship (SAR) indicates that modifications at the fluorine and methyl positions can significantly enhance biological efficacy .

Table 1: Cytotoxic Activity Against Cancer Cell Lines

Cell LineIC50 (µM)Reference
MCF-73.4
HepG22.2
A431Not specified

In a comparative study, certain derivatives of quinoxaline exhibited IC50 values ranging from 0.29 to 0.90 µM against various tumor cell lines, demonstrating the effectiveness of structural modifications in enhancing anticancer properties .

Antimicrobial Activity

This compound has also been investigated for its antimicrobial properties. It has shown promising activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis (VRE). The minimum inhibitory concentration (MIC) values for these strains were reported between 0.25 to 1 mg/L, indicating significant antibacterial potential .

Table 2: Antimicrobial Activity Against Bacterial Strains

Bacterial StrainMIC (mg/L)Reference
MRSA0.25 - 1
VRE0.25 - 1

The compound's effectiveness in preventing biofilm formation further underscores its potential as a therapeutic agent against resistant bacterial strains.

The mechanism by which this compound exerts its biological effects involves binding to specific molecular targets such as enzymes and receptors associated with cancer pathways and bacterial survival mechanisms. For example, docking studies suggest that it can effectively fit into active sites similar to known inhibitors, thereby blocking essential functions in target organisms.

Study on Antimicrobial Resistance

A study conducted by Padalino et al. explored the antibacterial efficacy of various quinoxaline derivatives, including this compound. The findings indicated that this compound exhibited superior activity against resistant strains compared to traditional antibiotics like vancomycin and linezolid .

Cytotoxicity Assessment

Another investigation focused on the cytotoxic effects of quinoxaline derivatives on human epidermoid carcinoma cells (A431). The results demonstrated that specific derivatives significantly inhibited cell viability compared to non-tumorigenic cells, suggesting a targeted action against cancerous cells while sparing healthy tissues .

Properties

Molecular Formula

C9H7FN2

Molecular Weight

162.16 g/mol

IUPAC Name

2-fluoro-3-methylquinoxaline

InChI

InChI=1S/C9H7FN2/c1-6-9(10)12-8-5-3-2-4-7(8)11-6/h2-5H,1H3

InChI Key

QZOFHGRCSSJICR-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC=CC=C2N=C1F

Origin of Product

United States

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